Atomoxetine, HCl
Description
Molecular Architecture and Crystallographic Properties
The molecular architecture of atomoxetine hydrochloride exhibits remarkable structural complexity with well-defined crystallographic parameters that have been extensively characterized through advanced analytical techniques. The compound possesses the molecular formula C17H22ClNO, representing the hydrochloride salt form of atomoxetine with a molecular weight of 291.82 atomic mass units. The systematic International Union of Pure and Applied Chemistry name for this compound is methyl[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]amine hydrochloride, reflecting its precise structural organization and stereochemical configuration.
Commercial atomoxetine hydrochloride crystallizes in the orthorhombic space group P212121 (number 19), demonstrating highly ordered molecular packing within the crystal lattice. The unit cell parameters have been precisely determined through synchrotron powder diffraction studies, revealing lattice constants of a = 7.362554(12) angstroms, b = 13.340168(27) angstroms, and c = 16.701887(33) angstroms. The unit cell volume measures 1640.421(5) cubic angstroms with Z = 4, indicating four formula units per unit cell.
The crystallographic structure reveals distinctive hydrogen bonding patterns that contribute significantly to the overall stability of the solid-state form. The most prominent structural feature consists of zigzag chains of nitrogen-hydrogen to chlorine hydrogen bonds extending along the a-axis direction. These intermolecular interactions play a crucial role in determining the physical properties and stability characteristics of the crystalline material.
Thermal analysis has established that atomoxetine hydrochloride exhibits a melting point range of 167.0 to 171.0 degrees Celsius, indicating good thermal stability under standard conditions. The compound appears as a white to almost white powder or crystalline material, demonstrating high purity and well-formed crystal structure. Specific rotation measurements reveal an optical rotation of -41.0 to -44.0 degrees when measured at 20 degrees Celsius with a concentration of 1 gram per 100 milliliters in methanol, confirming the R-stereochemical configuration.
| Crystallographic Parameter | Value | Unit |
|---|---|---|
| Space Group | P212121 | - |
| a-axis | 7.362554(12) | Angstroms |
| b-axis | 13.340168(27) | Angstroms |
| c-axis | 16.701887(33) | Angstroms |
| Unit Cell Volume | 1640.421(5) | Cubic Angstroms |
| Z Value | 4 | Formula Units |
| Melting Point | 167.0-171.0 | Degrees Celsius |
| Specific Rotation | -41.0 to -44.0 | Degrees |
Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)
The spectroscopic characterization of atomoxetine hydrochloride provides comprehensive fingerprinting information that enables precise identification and structural confirmation of the compound. Fourier transform infrared spectroscopy analysis reveals characteristic absorption bands that correspond to specific functional groups within the molecular structure, providing definitive evidence for the compound's chemical identity.
The infrared spectrum of pure atomoxetine hydrochloride exhibits distinctive absorption patterns in several key regions of the electromagnetic spectrum. A prominent nitrogen-hydrogen stretching vibration appears at 3273 reciprocal centimeters, indicating the presence of the amino group functionality. Additional carboxylic acid group characteristics are observed through a broad absorption band at 3319 reciprocal centimeters corresponding to hydroxyl stretching. The carbon-hydrogen stretching vibrations of methylene groups manifest as absorption bands at 2937 reciprocal centimeters, confirming the aliphatic chain structure.
Further infrared analysis reveals nitrogen-hydrogen stretching at 1638 reciprocal centimeters and hydroxyl stretching of carboxylic acid groups at 1056 reciprocal centimeters. The aromatic ring system demonstrates characteristic carbon-carbon double bond stretching at multiple frequencies including 1508, 1589, and 1452 reciprocal centimeters, indicating hybrid bond character typical of benzene ring systems. Carbon-hydrogen bending of methylene groups appears at 1438 reciprocal centimeters, while carbon-nitrogen stretching occurs at 1288 reciprocal centimeters. Carbon-oxygen bending vibrations are observed at 1281 reciprocal centimeters, and aromatic deformation patterns appear at 749 reciprocal centimeters.
| Infrared Absorption Band | Frequency (cm⁻¹) | Functional Group Assignment |
|---|---|---|
| Nitrogen-Hydrogen Stretch | 3273 | Amino Group |
| Hydroxyl Stretch | 3319 | Carboxylic Acid |
| Carbon-Hydrogen Stretch | 2937 | Methylene Groups |
| Nitrogen-Hydrogen Stretch | 1638 | Secondary Amine |
| Hydroxyl Stretch | 1056 | Carboxylic Acid |
| Carbon-Carbon Ring Stretch | 1508, 1589, 1452 | Aromatic System |
| Carbon-Hydrogen Bend | 1438 | Methylene Groups |
| Carbon-Nitrogen Stretch | 1288 | Amine Linkage |
| Carbon-Oxygen Bend | 1281 | Ether Linkage |
| Aromatic Deformation | 749 | Benzene Ring |
Ultraviolet-visible spectroscopy demonstrates characteristic absorption patterns that confirm the aromatic character of atomoxetine hydrochloride. The compound exhibits maximum absorption at approximately 271 nanometers when analyzed in acetonitrile solvent systems. This absorption maximum corresponds to electronic transitions within the aromatic ring systems, particularly the phenyl and methylphenoxy substituents that contribute to the overall chromophoric character of the molecule.
Nuclear magnetic resonance spectroscopy provides detailed structural information about the molecular framework and connectivity patterns within atomoxetine hydrochloride. Proton nuclear magnetic resonance analysis conducted in deuterated dimethyl sulfoxide reveals characteristic chemical shift patterns for the various proton environments within the molecule. The aromatic protons demonstrate chemical shifts in the typical aromatic region between 7.22 and 7.39 parts per million, confirming the presence and electronic environment of the phenyl ring systems.
Powder X-ray diffraction analysis complements the spectroscopic characterization by providing information about the crystalline structure and polymorphic forms. The diffraction pattern displays characteristic sharp and intense peaks that are indicative of highly crystalline material with well-ordered molecular packing. The crystalline nature of atomoxetine hydrochloride is further confirmed through differential scanning calorimetry studies that reveal distinct thermal transitions corresponding to melting and potential polymorphic transformations.
Tautomeric Forms and Stereochemical Considerations
The stereochemical aspects of atomoxetine hydrochloride represent critical elements in understanding the compound's three-dimensional molecular architecture and its implications for chemical behavior. The molecule contains a single chiral center located at the carbon atom bearing both the phenyl group and the methylphenoxy substituent, resulting in two possible enantiomeric forms. Commercial atomoxetine hydrochloride exists exclusively in the R-stereochemical configuration, as indicated by the systematic nomenclature (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine hydrochloride.
The absolute stereochemistry has been confirmed through optical rotation measurements, which consistently demonstrate negative rotation values ranging from -41.0 to -44.0 degrees when measured under standardized conditions. This optical activity provides definitive evidence for the enantiomeric purity and stereochemical integrity of the commercial material. The R-configuration represents the biologically active form of the compound, and the stereochemical purity is maintained throughout the synthesis and purification processes.
Conformational analysis reveals that atomoxetine hydrochloride can adopt multiple three-dimensional arrangements due to rotation around single bonds within the molecular framework. The phenyl ring and methylphenoxy group can orient themselves in various spatial relationships relative to the central propylamine chain, leading to different conformational isomers. However, these conformational changes do not result in isolable tautomeric forms, as the electronic structure remains fundamentally unchanged during rotational movements.
The amine functionality within atomoxetine hydrochloride exists primarily in its protonated form when crystallized as the hydrochloride salt. This protonation state eliminates potential tautomeric equilibria that might otherwise occur between neutral amine and protonated ammonium forms. The hydrochloride salt formation stabilizes the compound in a single ionic form, with the nitrogen atom bearing a positive charge and the chloride ion providing charge neutralization.
Molecular modeling studies and crystallographic analysis demonstrate that the methylphenoxy group adopts a preferred orientation that minimizes steric interactions with other molecular components. The ether linkage provides flexibility that allows optimal spatial arrangement of the aromatic ring systems while maintaining favorable intermolecular interactions within the crystal lattice. The overall molecular geometry represents a compromise between intramolecular strain minimization and intermolecular packing efficiency.
| Stereochemical Parameter | Value | Significance |
|---|---|---|
| Chiral Centers | 1 | Single stereocenter |
| Absolute Configuration | R | Biologically active form |
| Optical Rotation | -41.0 to -44.0° | Confirms stereochemistry |
| Enantiomeric Purity | >99% | Commercial specification |
| Conformational Flexibility | Limited | Restricted by aromatic groups |
| Tautomeric Forms | None | Stable ionic form |
Properties
Key on ui mechanism of action |
Atomoxetine is known to be a potent and selective inhibitor of the norepinephrine transporter (NET), which prevents cellular reuptake of norepinephrine throughout the brain, which is thought to improve the symptoms of ADHD. More recently, positron emission tomography (PET) imaging studies in rhesus monkeys have shown that atomoxetine also binds to the serotonin transporter (SERT), and blocks the N-methyl-d-aspartate (NMDA) receptor, indicating a role for the glutamatergic system in the pathophysiology of ADHD. The selective norepinephrine (NE) transporter inhibitor atomoxetine (formerly called tomoxetine or LY139603) has been shown to alleviate symptoms in Attention Deficit/Hyperactivity Disorder (ADHD). We investigated the mechanism of action of atomoxetine in ADHD by evaluating the interaction of atomoxetine with monoamine transporters, the effects on extracellular levels of monoamines, and the expression of the neuronal activity marker Fos in brain regions. Atomoxetine inhibited binding of radioligands to clonal cell lines transfected with human NE, serotonin (5-HT) and dopamine (DA) transporters with dissociation constants (K(i)) values of 5, 77 and 1451 nM, respectively, demonstrating selectivity for NE transporters. In microdialysis studies, atomoxetine increased extracellular (EX) levels of NE in prefrontal cortex (PFC) 3-fold, but did not alter 5-HT(EX) levels. Atomoxetine also increased DA(EX) concentrations in PFC 3-fold, but did not alter DA(EX) in striatum or nucleus accumbens. In contrast, the psychostimulant methylphenidate, which is used in ADHD therapy, increased NE(EX) and DA(EX) equally in PFC, but also increased DA(EX) in the striatum and nucleus accumbens to the same level. The expression of the neuronal activity marker Fos was increased 3.7-fold in PFC by atomoxetine administration, but was not increased in the striatum or nucleus accumbens, consistent with the regional distribution of increased DA(EX). We hypothesize that the atomoxetine-induced increase of catecholamines in PFC, a region involved in attention and memory, mediates the therapeutic effects of atomoxetine in ADHD. In contrast to methylphenidate, atomoxetine did not increase DA in striatum or nucleus accumbens, suggesting it would not have motoric or drug abuse liabilities. |
|---|---|
CAS No. |
82248-59-7 |
Molecular Formula |
C17H22ClNO |
Molecular Weight |
291.8 g/mol |
IUPAC Name |
hydron;(3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;chloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m1./s1 |
InChI Key |
LUCXVPAZUDVVBT-UNTBIKODSA-N |
Isomeric SMILES |
[H+].CC1=CC=CC=C1O[C@H](CCNC)C2=CC=CC=C2.[Cl-] |
Canonical SMILES |
[H+].CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.[Cl-] |
Appearance |
Solid powder |
Key on ui application |
Attention deficit hyperactivity disorder (ADHD) |
boiling_point |
64-65 ºC at 0.760 mmHg |
melting_point |
161-165 ºC |
Other CAS No. |
82248-59-7 |
physical_description |
Solid |
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
83015-26-3 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
White to practically white solid ... solubility of 27.8 mg/L in water. /Hydrochloride/ 3.90e-03 g/L |
source |
Synthetic |
Synonyms |
139603, LY atomoxetine Atomoxetine HCl atomoxetine hydrochloride HCl, Atomoxetine Hydrochloride, Atomoxetine LY 139603 N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride Strattera tomoxetine Tomoxetine Hydrochloride, (+)-isomer - T351671 tomoxetine hydrochloride, (+-)-isomer tomoxetine hydrochloride, (-)-isome |
Origin of Product |
United States |
Preparation Methods
Synthesis via (R)-(−)-Tomoxetine (S)-(+)-Mandelate Intermediate
The most widely adopted industrial method involves the resolution of tomoxetine racemate using (S)-(+)-mandelic acid, followed by hydrochloric acid salt formation. The process, as detailed in US7439399B2, proceeds as follows:
-
Racemate Preparation :
N-Methyl-3-hydroxy-3-phenylpropylamine is reacted with 2-fluorotoluene in the presence of dimethyl sulfoxide (DMSO) and an alkali metal hydroxide (e.g., KOH or NaOH). Optimal yields (≥85%) are achieved with 3–5 mole equivalents of hydroxide and 0.1–20 moles of DMSO per mole of starting material. -
Enantiomeric Resolution :
The tomoxetine racemate is treated with (S)-(+)-mandelic acid in an aromatic solvent (toluene, xylene) to isolate (R)-(−)-tomoxetine (S)-(+)-mandelate. This diastereomeric salt is crystallized at 18–25°C, achieving >99% enantiomeric excess (ee). -
Hydrochloride Formation :
The mandelate intermediate is combined with HCl (gas or aqueous) in ethyl acetate or n-butyl acetate at 15–50°C. Stirring the slurry for 4–6 hours yields crystalline atomoxetine hydrochloride Form A, characterized by a distinctive powder X-ray diffraction pattern.
Table 1: Critical Parameters for Mandelate-Based Synthesis
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| DMSO (moles) | 0.1–20 per mole substrate | Enhances reaction rate by 30% |
| NaOH (equivalents) | 3–5 | Prevents byproduct formation |
| Crystallization temperature | 18–25°C | Maximizes ee to >99% |
| HCl addition temperature | 15–20°C | Minimizes degradation |
Alternative Synthetic Pathways and Challenges
Alternative routes, such as those described in WO2006037055A1, face significant hurdles:
-
Mannich Reaction Route :
α-Dimethylaminopropiophenone is reduced using diborane, followed by chlorination with thionyl chloride and condensation with o-cresol. While feasible, diborane’s high cost and safety risks render this method economically unviable. -
Direct Amination :
3-Phenyl chloropropyl amine undergoes bromination and amination with methylamine. However, prolonged reaction times (5 days) and low yields (<60%) limit scalability.
Optimization of Reaction Conditions
Solvent Selection and Environmental Considerations
Modern processes prioritize green chemistry by replacing dichloromethane and diethyl ether with ethyl acetate or iso-butyl acetate. These solvents reduce toxicity and improve recovery rates (>90%) through biphasic separation. Water content in the organic phase is critical; maintaining <1% prevents hydrolysis during HCl addition.
Temperature and Catalyst Effects
Exothermic reactions during HCl addition require precise temperature control (15–20°C) to avoid racemization. Elevated temperatures (>50°C) degrade atomoxetine free base, reducing yield by 15–20%. Catalytic DMSO accelerates the reaction by stabilizing intermediates, though excess amounts complicate purification.
Purification and Stabilization Techniques
Impurity Control through HPLC Monitoring
US20060252836A1 mandates stringent impurity limits to ensure stability:
-
Impurity (a) : ≤0.15% w/w (desmethyl-atomoxetine)
-
Impurity (b) : ≤0.10% w/w (4-hydroxy-atomoxetine glucuronide)
An HPLC method using a YMC-Pack ODS-AQ column and acetonitrile-phosphate buffer (pH 3) achieves baseline separation of impurities within 20 minutes.
Table 2: HPLC Conditions for Impurity Profiling
| Parameter | Specification |
|---|---|
| Column | YMC-Pack ODS-AQ (250 × 4.6 mm, 5 μm) |
| Mobile phase | Acetonitrile:NaH₂PO₄ buffer (pH 3) |
| Flow rate | 1.0 mL/min |
| Detection wavelength | 220 nm |
Crystallization and Polymorph Formation
Atomoxetine hydrochloride exists in multiple polymorphs, with Form A being the thermodynamically stable variant. Crystallization from ethyl acetate/water (5:1 v/v) yields Form A, identifiable by peaks at 2θ = 12.3°, 18.7°, and 22.4° in XRD. Amorphous forms, while faster-dissolving, are hygroscopic and require stabilization with silica gel desiccants.
Industrial-Scale Manufacturing Considerations
Large-scale production (≥100 kg/batch) necessitates:
Chemical Reactions Analysis
Reaction Scheme:
Optimized Synthetic Pathways
Recent patents highlight solvent optimization to minimize environmental impact:
- Solvent Replacement : Ethyl acetate replaces dichloromethane, improving safety and yield .
- Crystallization : (R)-(−)-Tomoxetine (S)-(+)-mandelate intermediate is crystallized at 60–80°C, reducing impurities .
Metabolic Reactions
Atomoxetine undergoes hepatic metabolism primarily via CYP2D6 and CYP2C19 enzymes:
Major Metabolites
| Metabolite | Enzyme | Activity Relative to Parent Drug | Plasma Concentration (EMs/PMs) |
|---|---|---|---|
| 4-Hydroxyatomoxetine | CYP2D6 | Equipotent | 1% (EMs), 0.1% (PMs) |
| N-Desmethylatomoxetine | CYP2C19 | Weakly active | 5% (EMs), 45% (PMs) |
- 4-Hydroxyatomoxetine : Rapidly glucuronidated, limiting systemic exposure .
- N-Desmethylatomoxetine : Minor contributor to pharmacological effects due to low potency .
Pharmacokinetic Variability
- CYP2D6 Poor Metabolizers (PMs) : Exhibit 10-fold higher atomoxetine exposure (AUC) and prolonged half-life (20 vs. 5.34 hours in EMs) .
- CYP2D6*10 Allele : Chinese and Japanese populations show 2-fold higher AUC due to reduced enzyme activity .
Hydrolysis
Atomoxetine hydrochloride is stable under acidic conditions but undergoes base-catalyzed hydrolysis at pH > 9, forming N-desmethyl derivatives .
Oxidative Degradation
Exposure to peroxides or light generates N-oxide derivatives , necessitating inert storage conditions .
Analytical Characterization
- HPLC Methods : Quantify atomoxetine and metabolites with LLOQ of 0.1 ng/mL .
- Chiral Resolution : (R)-enantiomer predominates (>99% ee) via mandelic acid resolution .
Clinical Implications of Reactivity
Scientific Research Applications
Primary Application: Attention Deficit Hyperactivity Disorder (ADHD)
Atomoxetine is FDA-approved for the treatment of ADHD in children, adolescents, and adults. Its mechanism involves increasing norepinephrine levels in the brain, which enhances attention and reduces impulsivity and hyperactivity. Unlike stimulant medications, atomoxetine has a lower potential for abuse, making it a suitable alternative for patients with a history of substance use disorder .
Efficacy and Tolerability
Meta-analyses have shown that atomoxetine's efficacy is comparable to that of methylphenidate in children and adolescents, with similar tolerability profiles . In adults, atomoxetine also demonstrates equivalent efficacy and tolerability compared to stimulant options .
Cognitive Disengagement Syndrome (CDS)
Recent studies indicate that atomoxetine may be effective in treating cognitive disengagement syndrome, characterized by sustained attentional problems and cognitive fatigue. Randomized controlled trials have reported positive outcomes with atomoxetine in this context, contrasting its efficacy against stimulant medications like methylphenidate .
Traumatic Brain Injury (TBI)
Atomoxetine has been explored as a treatment option for cognitive impairments following traumatic brain injury. While a Cochrane review identified limited positive effects specifically for TBI, case reports have suggested benefits in managing ADHD-like symptoms such as disinhibition and lack of arousal .
Case Study 1: ADHD Treatment
A clinical trial involving 300 children aged 6-16 demonstrated that atomoxetine significantly improved ADHD symptoms over a 10-week period compared to placebo. The results indicated a marked reduction in hyperactivity and impulsivity scores on standardized ADHD rating scales .
Case Study 2: Cognitive Disengagement Syndrome
In a randomized controlled trial with 150 participants diagnosed with cognitive disengagement syndrome, those treated with atomoxetine showed significant improvements in attention span and cognitive engagement compared to those receiving placebo treatment over 12 weeks .
Comparative Data Table
| Application | Efficacy Level | Notes |
|---|---|---|
| ADHD | High | Comparable to stimulants; lower abuse potential |
| Cognitive Disengagement Syndrome | Moderate | Effective where stimulants are less effective |
| Traumatic Brain Injury | Variable | Limited studies; some positive case reports |
Mechanism of Action
Atomoxetine hydrochloride works by selectively inhibiting the norepinephrine transporter, preventing the reuptake of norepinephrine in the brain. This increases the levels of norepinephrine and dopamine in the prefrontal cortex, which helps improve attention and reduce hyperactivity and impulsiveness. Unlike stimulant medications, atomoxetine does not significantly affect dopamine levels in the nucleus accumbens or striatum, reducing the risk of abuse .
Comparison with Similar Compounds
Mechanism of Action
| Compound | Mechanism | Key Target |
|---|---|---|
| Atomoxetine HCl | Selective norepinephrine reuptake inhibition | NET (norepinephrine transporter) |
| Viloxazine HCl | SNRI (similar to atomoxetine) | NET |
| Methylphenidate HCl | Dopamine/norepinephrine reuptake inhibition | DAT, NET |
| Lisdexamfetamine | Prodrug converted to dextroamphetamine; increases dopamine/norepinephrine release | VMAT2, TAAR1 |
Key Insight: Atomoxetine and viloxazine are non-stimulant SNRIs, while methylphenidate and lisdexamfetamine are stimulants targeting dopamine pathways .
Pharmacokinetics
| Parameter | Atomoxetine HCl | Viloxazine ER | Methylphenidate HCl | Lisdexamfetamine |
|---|---|---|---|---|
| Tmax (h) | 1.23 ± 0.76 | 5–6 (extended-release) | 1–2 (immediate) | 1 (prodrug conversion) |
| T½ (h) | 3.17 ± 1.38 | 7–11 | 3–4 | 10–13 (dextroamphetamine metabolite) |
| Bioavailability | 63% (dose-dependent) | ~88% | 30% (variable) | 96% (after conversion) |
| Metabolism | CYP2D6 (major) | CYP2D6, CYP3A4 | Esterases | Enzymatic hydrolysis |
Sources : Atomoxetine’s pharmacokinetics are validated in bioequivalence studies (90% CI for AUC₀–24: 100.9% [test vs. reference]) . Viloxazine and methylphenidate data are derived from FDA labels and clinical trials .
Efficacy in ADHD Management
Formulations and Compliance
Biological Activity
Atomoxetine hydrochloride is a selective norepinephrine reuptake inhibitor (NRI) primarily used in the treatment of attention-deficit/hyperactivity disorder (ADHD). Its biological activity extends beyond norepinephrine reuptake inhibition, influencing various physiological and biochemical pathways. This article explores the compound's biological activity, pharmacokinetics, safety profile, and clinical efficacy, supported by data tables and relevant case studies.
Atomoxetine selectively inhibits the norepinephrine transporter (NET), leading to increased extracellular levels of norepinephrine in the prefrontal cortex, a brain region critical for attention and memory. Unlike stimulant medications, atomoxetine does not significantly affect dopamine levels in the striatum or nucleus accumbens, which may account for its lower abuse potential .
Key Findings on Mechanism:
- Norepinephrine Increase : Atomoxetine increases norepinephrine levels threefold in the prefrontal cortex without altering serotonin levels .
- Neuronal Activity : It enhances neuronal activity markers, indicating increased synaptic efficacy .
Pharmacokinetics
Atomoxetine exhibits high aqueous solubility and good membrane permeability, allowing for rapid absorption post-oral administration. Its pharmacokinetics are significantly influenced by genetic polymorphisms in the cytochrome P450 2D6 enzyme, leading to variations in metabolism among individuals.
Biological Effects
Recent studies have indicated that atomoxetine not only affects neurotransmitter levels but also impacts cellular mechanisms such as oxidative stress and mitochondrial function. For instance, high concentrations of atomoxetine have been shown to induce oxidative stress in neuron-like cells, leading to increased reactive oxygen species (ROS) and cell death .
Cellular Impact:
- Oxidative Stress : Increased ROS production at higher concentrations .
- Mitochondrial Dysfunction : Alterations in mitochondrial mass and membrane potential were observed following atomoxetine treatment .
Clinical Efficacy
Atomoxetine has demonstrated efficacy in reducing ADHD symptoms across various age groups. A meta-analysis involving 3,928 pediatric patients confirmed its superiority over placebo in improving core ADHD symptoms . The effects were noted to increase over time, with moderate effect sizes achieved by six months of treatment.
Case Study Summary:
- Long-term Safety and Efficacy : In a year-long study involving 2017 adults with ADHD, atomoxetine maintained an acceptable safety profile with significant symptom reduction .
- Effect Size Over Time : Initial effect sizes were small after one week but increased to moderate levels by six months (effect size = 0.52) .
Safety Profile
Atomoxetine is generally well-tolerated, with a low incidence of treatment-emergent adverse events (TEAEs). The discontinuation rate due to adverse events was comparable between atomoxetine and placebo groups in several studies . Common side effects include gastrointestinal disturbances, sleep issues, and cardiovascular effects.
| Adverse Event | Atomoxetine (%) | Placebo (%) |
|---|---|---|
| Discontinuation due to TEAEs | 3.4 | 1.9 |
| Gastrointestinal Issues | Variable | Variable |
| Sleep Disturbances | Moderate | Low |
Q & A
Q. What analytical methods are recommended for quantifying Atomoxetine hydrochloride in pharmaceutical formulations, and how are they validated?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for quantification, with methods validated for specificity, linearity (r² ≥ 0.999), accuracy (99.93% recovery in formulations), and precision (RSD < 2%). Mobile phases often combine phosphate buffers with acetonitrile, and UV detection is set at 226 nm. Validation must comply with ICH guidelines, including robustness testing against pH and flow-rate variations .
Q. What are the critical pharmacokinetic parameters to consider when assessing Atomoxetine's bioavailability in pediatric populations?
Key parameters include maximum plasma concentration (Cmax), time to Cmax (Tmax), half-life (t½ ≈ 5.2 hours), and area under the curve (AUC). Atomoxetine exhibits dose-proportional pharmacokinetics but requires CYP2D6 genotyping to account for poor metabolizers, who show 5–10x higher AUC values. Bioavailability studies should use validated LC-MS/MS methods to detect plasma concentrations as low as 0.1 ng/mL .
Q. How should researchers design randomized controlled trials (RCTs) to compare Atomoxetine's efficacy with other ADHD treatments in adolescents?
RCTs should employ double-blind, placebo-controlled designs with active comparators (e.g., methylphenidate). Primary endpoints include ADHD Rating Scale-IV scores, while secondary endpoints assess tolerability (e.g., discontinuation rates due to adverse events). Stratified randomization by CYP2D6 status and comorbid conditions (e.g., anxiety) ensures subgroup analysis validity .
Q. How to ensure accuracy in Atomoxetine quantification when excipients are present in pharmaceutical formulations?
Excipient interference is minimized using selective detection methods (e.g., HPLC with diode-array detection) and sample preparation techniques like solid-phase extraction. Method specificity is confirmed via forced degradation studies (acid/base hydrolysis, oxidation) to resolve degradation products from the analyte peak .
Advanced Research Questions
Q. How can Quality-by-Design (QbD) principles be applied to optimize HPLC methods for Atomoxetine hydrochloride impurity profiling?
QbD involves defining critical method attributes (e.g., resolution, retention time) and parameters (e.g., gradient slope, column temperature). Statistically designed experiments (e.g., Plackett-Burman) identify optimal conditions, while software like DryLab simulates chromatograms to reduce trial runs. For example, a QbD approach enabled separation of 26 impurities in vancomycin, compared to 13 with traditional methods .
Q. What methodological approaches are used to evaluate Atomoxetine's selectivity as a norepinephrine reuptake inhibitor in preclinical studies?
Radioligand binding assays quantify inhibition constants (Ki) against NET (5 nM), SERT (77 nM), and DAT (1451 nM). Selectivity is confirmed using knockout rodent models or tissue-specific uptake assays (e.g., synaptosomal norepinephrine reuptake in rat prefrontal cortex) .
Q. What strategies address discrepancies in Atomoxetine's efficacy data between short-term and long-term clinical studies?
Meta-analyses of pooled data (e.g., 13 RCTs + 3 open-label extensions) adjust for confounding factors like dose titration and placebo response decay. Longitudinal mixed-effects models account for attrition bias, while sensitivity analyses exclude studies with high heterogeneity (I² > 50%) .
Q. How do regulatory guidelines influence the designation of starting materials in Atomoxetine hydrochloride API synthesis?
Q. What statistical experimental designs are effective in optimizing Atomoxetine hydrochloride's oral dosage forms for enhanced bioavailability?
3<sup>3</sup> full factorial designs optimize variables like pellet size (Y1), disintegration time (Y2), and dissolution rate (Y3). Response surface methodology (RSM) generates polynomial equations to predict optimal conditions (e.g., 30% MCC, 10% crospovidone) validated via checkpoint runs .
Q. How to mitigate regulatory risks in multinational Atomoxetine trials, given recent GMP compliance issues in certain markets?
Pre-trial audits of API suppliers ensure adherence to ICH Q7 and local GMPs (e.g., China’s 2010 guidelines). Risk-based monitoring plans include real-time impurity profiling and stability testing under ICH Q1A conditions (40°C/75% RH for 6 months) to preempt quality deviations .
Q. Notes
- Data Contradictions : Long-term studies show sustained ADHD symptom improvement (mean 4.8-year follow-up), yet meta-analyses note attenuated effects in adults vs. adolescents. This may reflect age-dependent CYP2D6 activity or comorbid disorder heterogeneity .
- Methodological Gaps : Limited published QbD applications for Atomoxetine impurity methods; further research is needed on 2D-LC or ion-pairing techniques for polar degradants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
